2-Methoxymorpholine

Vue d'ensemble

Description

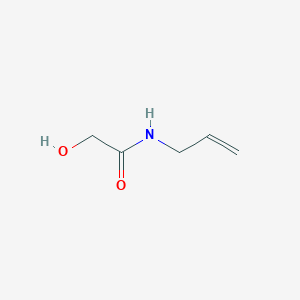

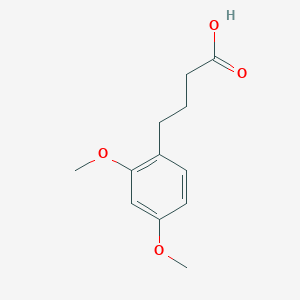

2-Methoxymorpholine is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 . It is a liquid at room temperature . It is used in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of morpholino monomers, which includes 2-Methoxymorpholine, can be achieved from readily available building blocks. The 2-Methoxymorpholine acts as a key intermediate for the direct installation of the nucleobase . The synthesis involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Molecular Structure Analysis

The molecular structure of 2-Methoxymorpholine consists of 5 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . For a detailed structural analysis, techniques such as NMR, HPLC, LC-MS, UPLC, and others can be used .

Chemical Reactions Analysis

The chemical reactions involving 2-Methoxymorpholine are complex and varied. They include reactions with other organic compounds, leading to the formation of new compounds . The specific reactions would depend on the conditions and the other reactants involved .

Physical And Chemical Properties Analysis

2-Methoxymorpholine is a liquid at room temperature with a molecular weight of 117.15 . More detailed physical and chemical properties would require specific experimental measurements or computations .

Applications De Recherche Scientifique

Synthesis of Morpholino Nucleosides

2-Methoxymorpholine is used in the synthesis of morpholino nucleosides . The synthesis of modified morpholino monomers is performed through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions . The key common precursor of the targets – 6-hydroxymethyl-morpholine acetal – is easily synthesized via oxirane ring opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile, followed by an O-benzoylation/ring-closure tandem reaction sequence .

Oligonucleotide Therapies

2-Methoxymorpholine is used in the development of oligonucleotide therapies . Synthetic oligonucleotides regulate gene expression by interacting selectively with the RNA target . This blocks the transfer of genetic information and, in turn, the production of degenerate proteins .

Phosphorodiamidate Morpholinos (PMOs)

2-Methoxymorpholine is used in the synthesis of phosphorodiamidate morpholinos (PMOs) . PMOs have gained substantial interest, offering realistic prospects for the treatment of diseases involved in gene expression .

Peptide Synthesis

2-Methoxymorpholine is used in peptide synthesis . This class of heterocycles has found wide application in peptide synthesis .

HIV Protease Inhibitors

2-Methoxymorpholine is used as HIV protease inhibitors . This class of heterocycles has been used as HIV protease inhibitors .

Antimicrobial Agents

2-Methoxymorpholine is used as antimicrobial agents . This class of heterocycles has been used as antimicrobial agents .

Therapeutics in Obesity and Diabetes

2-Methoxymorpholine is used in therapeutics for obesity and diabetes . This class of heterocycles has been used as therapeutics in obesity and diabetes .

Therapeutics in Tumors, Sexual Dysfunction, and Pain Experience

2-Methoxymorpholine is used in therapeutics for tumors, sexual dysfunction, and pain experience . This class of heterocycles has been used as therapeutics in tumors, sexual dysfunction, and pain experience .

Mécanisme D'action

Target of Action

It’s worth noting that morpholines, a class of compounds to which 2-methoxymorpholine belongs, are widely embedded in compounds with a range of biological activities .

Mode of Action

The synthesis of modified morpholino monomers was performed through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under lewis acid conditions . The 2-methoxymorpholine is the key intermediate for the direct installation of the nucleobase .

Biochemical Pathways

It’s known that the pathways that break down larger molecules into smaller ones are called catabolism, and the pathways that synthesize larger biomolecules from smaller ones are known as anabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Propriétés

IUPAC Name |

2-methoxymorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-7-5-4-6-2-3-8-5/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODGULJMZNRBMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxymorpholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B3390296.png)

![tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3390308.png)

![Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3390320.png)

![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B3390368.png)